N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

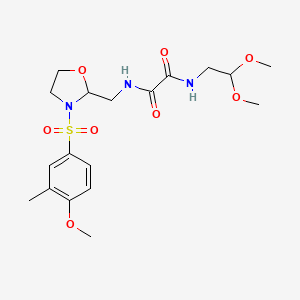

N1-(2,2-Dimethoxyethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. The molecule consists of:

- N1-substituent: A 2,2-dimethoxyethyl group, which introduces ether linkages and enhances solubility in polar solvents.

- N2-substituent: A methyl group attached to an oxazolidine ring, which is further functionalized with a 4-methoxy-3-methylphenylsulfonyl group. The sulfonyl moiety may confer metabolic stability and influence binding interactions in biological systems.

- Core structure: The oxalamide (N,N'-dicarboxamide) backbone, which is known for its role in hydrogen bonding and molecular recognition.

Properties

IUPAC Name |

N'-(2,2-dimethoxyethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O8S/c1-12-9-13(5-6-14(12)26-2)30(24,25)21-7-8-29-15(21)10-19-17(22)18(23)20-11-16(27-3)28-4/h5-6,9,15-16H,7-8,10-11H2,1-4H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERGALHBZHRNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS Number: 899733-35-8) is a synthetic compound with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

- Molecular Formula: C18H22N4O7S

- Molecular Weight: 438.5 g/mol

- Structure: The compound features an oxalamide backbone with a dimethoxyethyl group and a sulfonyl-substituted oxazolidine moiety.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways. Research indicates that it acts as an inhibitor of methionyl-tRNA synthetase (MetRS), which is crucial for protein synthesis in various organisms .

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria. Its sulfonyl group may enhance its interaction with bacterial proteins.

- Antitumor Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in specific cancer cell lines by interfering with metabolic pathways essential for cell survival.

- Neuroprotective Effects : Recent findings indicate potential neuroprotective effects, possibly through modulation of oxidative stress pathways .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against several bacterial strains, including E. coli and S. aureus. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a new antimicrobial agent.

Case Study 2: Antitumor Activity

A study involving human cancer cell lines (e.g., MCF-7 and HeLa) investigated the effects of this compound on cell viability. The results indicated that treatment with the compound at varying concentrations (5 µM to 50 µM) led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM for MCF-7 cells.

Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs and their distinguishing features are summarized below:

Key Differences and Implications

Substituent Complexity: The target compound features a sulfonyl-oxazolidine group, which is absent in other analogs. This group may enhance rigidity and electronic effects compared to purely aromatic substituents (e.g., Compound 35 ). Bis-oxalamides (e.g., Compound 8 ) exhibit dimeric structures with extended conjugation, likely leading to higher molecular weights and reduced solubility compared to monomeric oxalamides.

Biological Activity: Compound 35 inhibits stearoyl-CoA desaturase, a key enzyme in lipid metabolism, whereas Compound 13 targets HIV-1 entry.

Synthetic Accessibility :

- The target compound ’s synthesis likely involves multi-step reactions, including sulfonylation of oxazolidine and coupling with a dimethoxyethylamine. This contrasts with simpler aromatic oxalamides (e.g., Compound 35 ), which are synthesized in fewer steps.

Physicochemical Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.